molecular formula C17H14O4S B030169 Rofecoxib-d5 CAS No. 544684-93-7

Rofecoxib-d5

Cat. No.: B030169
CAS No.: 544684-93-7
M. Wt: 319.4 g/mol
InChI Key: RZJQGNCSTQAWON-VIQYUKPQSA-N
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Description

Rofecoxib-d5 is a deuterated form of rofecoxib, a selective cyclooxygenase-2 inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of rofecoxib. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.

Mechanism of Action

Target of Action

Rofecoxib-d5 primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins , which are mediators of inflammation. By inhibiting COX-2, this compound can reduce the production of these inflammatory mediators .

Mode of Action

This compound selectively inhibits the COX-2 isoenzyme, thereby reducing the synthesis of prostaglandins . This selectivity for COX-2 over COX-1 is approximately 1000-fold .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are key mediators of inflammation. This results in an overall reduction in inflammation and associated symptoms .

Pharmacokinetics

This compound exhibits complex and variable pharmacokinetics. It has a mean oral bioavailability of approximately 93% at therapeutically recommended doses of 125, 25, and 50 mg . The drug is highly plasma-protein bound and is primarily metabolized by cytosolic reductases to inactive metabolites . This compound is predominantly eliminated by hepatic metabolism, with a terminal half-life of approximately 17 hours during steady state .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, this compound can decrease inflammation and associated symptoms such as pain and fever . Additionally, this compound has been shown to deactivate glial cells, further contributing to its anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is photosensitive and base-sensitive in solution form . Additionally, certain drug interactions can affect the action of this compound. For example, concurrent use of low-dose aspirin for cardiovascular risk reduction may negate the gastropreserving effect of this compound . Furthermore, this compound can reverse the salt-wasting effect of diuretics, which can be clinically exploited in electrolyte-wasting disorders .

Biochemical Analysis

Biochemical Properties

Rofecoxib-d5, like its parent compound Rofecoxib, is known to interact with enzymes such as cyclooxygenase (COX)-2 . It selectively inhibits COX-2, an enzyme involved in the synthesis of prostaglandins, which play a significant role in inflammation and pain . This selective inhibition is dose-dependent .

Cellular Effects

This compound influences cellular function by inhibiting the COX-2 enzyme, thereby reducing the production of prostaglandins that mediate pain and inflammation . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of the COX-2 enzyme . By binding to COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is eliminated predominantly by hepatic metabolism with a terminal half-life of approximately 17 hours during steady state

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Rofecoxib. Rofecoxib is metabolized primarily by cytosolic enzymes to inactive metabolites . It’s also known to interact with enzymes like Cytochrome P450 1A2, Cytochrome P450 3A4, Cytochrome P450 2C9, Cytochrome P450 2C8, and Prostaglandin G/H synthase 1 .

Transport and Distribution

Given its similarity to Rofecoxib, it may be highly plasma-protein bound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rofecoxib-d5 involves several steps, starting from commercially available starting materials. The key steps include:

    Acylation: The initial step involves the acylation of 2,3,5,6-tetrafluorophenol with 4-ethylaniline.

    Condensation: This is followed by a condensation reaction to form an intermediate compound.

    Rearrangement: The intermediate undergoes a rearrangement reaction.

    Acylation and Alkylation: Further acylation and alkylation steps are performed to introduce the necessary functional groups.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Rofecoxib-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Rofecoxib-d5 is widely used in scientific research for various applications:

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: Another selective cyclo

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJQGNCSTQAWON-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470549
Record name Rofecoxib-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544684-93-7
Record name Rofecoxib-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 20 ml glass ampule are added 1 g of 2-(4-(methylsulfonyl)phenyl)phenylacetylene, 20 mg of Rh4 (CO)12, 1.5 g of Et3N, 10 ml of THF, 1 ml of water under nitrogen atmosphere, and the ampule is placed in a 100-ml stainless steel autoclave. The reaction system is flushed three times with CO then charged at room temperature to a initial CO pressure of 100 atm. The reaction is carried at 100° C. for 5 h. The solution is then diluted with 50 ml of benzene and washed with brine, 1N HCl. The benzene solution is dried over Na2SO4, and concentrated. The crude products are separated by column chromatography on silica gel eluted with 2:1 EtOAc/hexane to give the title compound and its regioisomer.
[Compound]
Name
glass
Quantity
20 mL
Type
reactant
Reaction Step One
Name
2-(4-(methylsulfonyl)phenyl)phenylacetylene
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
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10 mL
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reactant
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1 mL
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Synthesis routes and methods II

Procedure details

To a solution of phenylacetic acid (27.4 g, 201 mmol) and 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (Example 9, Step 1) (60 g, 216 mmol, 1.075 eq.) in acetonitrile (630 mL) at 25° C. was added slowly triethylamine (30.8 mL, 1.1 eq.). The mixture was stirred for 20 min. at room temperature and then cooled in an ice bath. DBU (60.1 mL, 3 eq.) was slowly added. After stirring for 20 min. in the ice bath, the reaction was complete and the mixture was acidified with 1N HCl (color changes from dark brown to yellow). Then 2.4 L of ice and water were added, stirred for a few minutes, then the precipitate was filtered and rinsed with water (giving 64 g of crude wet product). The solid was dissolved in 750 mL of dichloromethane (dried over MgSO4, filtered) and 300 g of silica gel was added. The solvent was evaporated to near dryness (silica gel a bit sticky) and the residue was applied on top of a silica gel plug (sintered glass funnel) eluted with 10% EtOAc/CH2 Cl2, giving after evaporation of the solvent and swish in ethyl acetate, 36.6 g (58%) of the title compound.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
30.8 mL
Type
reactant
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630 mL
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60.1 mL
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ice
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Reaction Step Three
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ice
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2.4 L
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Reaction Step Five
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0 (± 1) mol
Type
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Reaction Step Five
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750 mL
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Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of phenylacetic acid (27.4 g, 201 mmol) and 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (Example 9, Step 1) (60 g, 216 mmol, 1.075 eq.) in acetonitrile (630 mL) at 25° C. was added slowly triethylamine (30.8 mL, 1.1 eq.). The mixture was stirred for 20 min. at room temperature and then cooled in an ice bath. DBU (60.1 mL, 3 eq.) was slowly added. After stirring for 20 min. in the ice bath, the reaction was complete and the mixture was acidified with IN HCl (color changes from dark brown to yellow). Then 2.4 L of ice and water were added, stirred for a few minutes, then the precipitate was filtered and rinsed with water (giving 64 g of crude wet product). The solid was dissolved in 750 mL of dichloromethane (dried over MgSO4, filtered) and 300 g of silica gel was added. The solvent was evaporated to near dryness (silica gel a bit sticky) and the residue was applied on top of a silica gel plug (sintered glass funnel) eluted with 10% EtOAc/CH2Cl2, giving after evaporation of the solvent and swish in ethyl acetate, 36.6 g (58%) of the title compound.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
30.8 mL
Type
reactant
Reaction Step One
Quantity
630 mL
Type
solvent
Reaction Step One
Name
Quantity
60.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
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0 (± 1) mol
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Reaction Step Three
[Compound]
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ice
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2.4 L
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0 (± 1) mol
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Reaction Step Four
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0 (± 1) mol
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750 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Rofecoxib-d5
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Rofecoxib-d5
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Reactant of Route 5
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Reactant of Route 6
Rofecoxib-d5

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